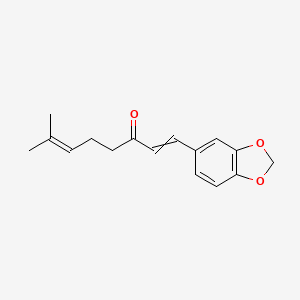
7-Methyl-1-(3,4-methylenedioxyphenyl)octa-1,6-dien-3-one
Cat. No. B8297239
M. Wt: 258.31 g/mol
InChI Key: GWNVGUGEDNXVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04209517
Procedure details


15 g of piperonal (0.1 mole) and 12.6 g of 6-methyl-5-heptene-2-one (0.1 mole) in an aqueous-alcoholic solution of sodium hydroxide (200 cm3 of 10% NaOH+20 cm3 of ethanol) are stirred for 15 days at ambient temperature. The product obtained is filtered off, washed with water, and recrystallised from ethanol.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH3:12][C:13]([CH3:20])=[CH:14][CH2:15][CH2:16][C:17](=[O:19])[CH3:18]>[OH-].[Na+]>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:18][C:17](=[O:19])[CH2:16][CH2:15][CH:14]=[C:13]([CH3:20])[CH3:12])=[CH:5][C:4]=2[O:9]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1C=O)OCO2
|
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCCC(C)=O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC(CCC=C(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
